Stk16-IN-1 Stk16-IN-1 STK16-IN-1 is an inhibitor of the serine/threonine kinase STK16 (IC50 = 295 nM). It is selective for STK16 over mTOR, PI3Kδ, and PI3Kγ in an enzyme assay (IC50s = 5,560, 856, and 867 nM, respectively) and over 440 additional kinases in a KinomeScan profiling assay. It decreases the growth of MCF-7 cells (GI50 = ~10 µM) and increases the number of binucleated cells. STK16-IN-1 (2.5-5 µM) potentiates the antiproliferative effects of colchicine, paclitaxel, doxorubicin, and cisplatin in MCF-7 cells.
STK16-IN-1 is a highly selective ATP competitive inhibitor of STK16. STK16 has been implicated to function in a variety of cellular processes such as VEGF and cargo secretion.
Brand Name: Vulcanchem
CAS No.: 1223001-53-3
VCID: VC0543986
InChI: InChI=1S/C17H12FN3O/c1-10-8-12(3-4-14(10)18)21-15(22)5-2-11-9-20-17-13(16(11)21)6-7-19-17/h2-9H,1H3,(H,19,20)
SMILES: CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F
Molecular Formula: C17H12FN3O
Molecular Weight: 293.29 g/mol

Stk16-IN-1

CAS No.: 1223001-53-3

Cat. No.: VC0543986

Molecular Formula: C17H12FN3O

Molecular Weight: 293.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Stk16-IN-1 - 1223001-53-3

Specification

Description STK16-IN-1 is an inhibitor of the serine/threonine kinase STK16 (IC50 = 295 nM). It is selective for STK16 over mTOR, PI3Kδ, and PI3Kγ in an enzyme assay (IC50s = 5,560, 856, and 867 nM, respectively) and over 440 additional kinases in a KinomeScan profiling assay. It decreases the growth of MCF-7 cells (GI50 = ~10 µM) and increases the number of binucleated cells. STK16-IN-1 (2.5-5 µM) potentiates the antiproliferative effects of colchicine, paclitaxel, doxorubicin, and cisplatin in MCF-7 cells.
STK16-IN-1 is a highly selective ATP competitive inhibitor of STK16. STK16 has been implicated to function in a variety of cellular processes such as VEGF and cargo secretion.
CAS No. 1223001-53-3
Molecular Formula C17H12FN3O
Molecular Weight 293.29 g/mol
IUPAC Name 1-(4-fluoro-3-methylphenyl)-7H-pyrrolo[2,3-h][1,6]naphthyridin-2-one
Standard InChI InChI=1S/C17H12FN3O/c1-10-8-12(3-4-14(10)18)21-15(22)5-2-11-9-20-17-13(16(11)21)6-7-19-17/h2-9H,1H3,(H,19,20)
Standard InChI Key WQNRDXHKVSKUPI-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F
Canonical SMILES CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator